Aqueous Solubility: 10-Fold Lower than Parent Pteridine, 4.5-Fold Lower than 6,7-Dimethylpteridine
2,6,7-Trimethylpteridine exhibits a measured aqueous solubility of 12.35 g/L at 20 °C . This represents an approximately 10-fold decrease relative to the unsubstituted parent pteridine (122 g/L at 22.5 °C) and a 4.5-fold decrease relative to 6,7-dimethylpteridine (55.56 g/L at 20 °C) . Each additional methyl group on the pteridine core incrementally reduces water solubility by disrupting hydrogen-bonding interactions with the solvent, making the solubility of 2,6,7-trimethylpteridine predictably lower than that of any mono-methyl or di-methyl analog.
| Evidence Dimension | Aqueous solubility (g/L at ~20 °C) |
|---|---|
| Target Compound Data | 12.35 g/L at 20 °C |
| Comparator Or Baseline | Pteridine: 122 g/L at 22.5 °C; 6,7-Dimethylpteridine: 55.56 g/L at 20 °C |
| Quantified Difference | 10.1-fold lower vs. pteridine; 4.5-fold lower vs. 6,7-dimethylpteridine |
| Conditions | Water, ~20 °C, experimental/estimated values from chemical database entries |
Why This Matters
For procurement decisions, this solubility differential dictates that aqueous-based assay protocols or extraction workflows designed for less-methylated pteridines cannot be directly applied to 2,6,7-trimethylpteridine; users must verify solubility limits before committing to a specific pteridine analog.
